HP-228
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Overview
Description
This compound has a molecular formula of C45H63N15O8 and a molecular weight of 942.08 . It is primarily used in scientific research and has shown potential in various biological and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
HP-228 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, along with deprotection steps using trifluoroacetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the solid-phase peptide synthesis process. This would include optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
HP-228 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole
Deprotection Reagents: Trifluoroacetic acid
Solvents: Dimethyl sulfoxide, ethanol, water
Major Products Formed
The major product formed from the synthesis of this compound is the heptapeptide itself. During the synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final product .
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and peptide-based drug design.
Industry: Utilized in the development of peptide-based pharmaceuticals and research tools.
Mechanism of Action
HP-228 exerts its effects by inhibiting the induction of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, this compound can modulate inflammatory responses and immune functions. The molecular targets and pathways involved include the nitric oxide signaling pathway and cytokine regulation .
Comparison with Similar Compounds
Similar Compounds
HP-228: Ac-Nle-gln-his-D-phe-arg-D-trp-gly-NH2
GHRP-6: Growth hormone-releasing peptide-6
MSH-B: Melanocyte-stimulating hormone analog
Uniqueness
This compound is unique in its specific inhibition of nitric oxide synthase induction, which distinguishes it from other peptides like GHRP-6 and MSH-B. While GHRP-6 is primarily involved in stimulating growth hormone release, and MSH-B targets melanocortin receptors, this compound’s primary action is on the nitric oxide pathway .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N15O9/c1-3-4-14-33(57-27(2)63)42(67)59-35(17-18-39(48)64)44(69)62-38(22-30-24-52-26-56-30)46(71)60-36(20-28-11-6-5-7-12-28)45(70)58-34(16-10-19-53-47(50)51)43(68)61-37(41(66)55-25-40(49)65)21-29-23-54-32-15-9-8-13-31(29)32/h5-9,11-13,15,23-24,26,33-38,54H,3-4,10,14,16-22,25H2,1-2H3,(H2,48,64)(H2,49,65)(H,52,56)(H,55,66)(H,57,63)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,50,51,53)/t33-,34-,35-,36+,37+,38-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKZNDVUBSEJJO-XAYNKGEHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N15O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172617-89-9 |
Source
|
Record name | HP-228 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HP-228 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VG23J6TWX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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